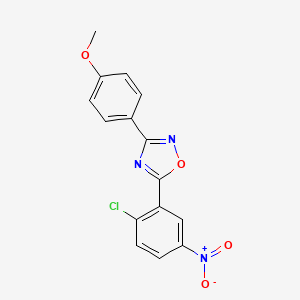![molecular formula C23H27N3O3S B5607106 3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-6-[(2-PHENOXYETHYL)SULFANYL]-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE](/img/structure/B5607106.png)
3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-6-[(2-PHENOXYETHYL)SULFANYL]-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-6-[(2-PHENOXYETHYL)SULFANYL]-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
The synthesis of 3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-6-[(2-PHENOXYETHYL)SULFANYL]-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE involves several steps, including the formation of the pyrano[3,4-c]pyridine core, the introduction of the morpholine and phenoxyethyl groups, and the final functionalization to obtain the desired compound. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve scaling up these synthetic routes with optimizations for cost-effectiveness and efficiency.
化学反応の分析
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, specific solvents, and controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
科学的研究の応用
3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-6-[(2-PHENOXYETHYL)SULFANYL]-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application, such as its role in a biochemical pathway or its interaction with a specific enzyme or receptor. Detailed studies are required to elucidate the precise molecular targets and pathways involved.
類似化合物との比較
When compared to similar compounds, 3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-6-[(2-PHENOXYETHYL)SULFANYL]-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE stands out due to its unique combination of functional groups and its potential applications. Similar compounds may include other pyrano[3,4-c]pyridine derivatives or compounds with similar functional groups, such as morpholine or phenoxyethyl groups. The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for various applications.
特性
IUPAC Name |
3,3-dimethyl-8-morpholin-4-yl-6-(2-phenoxyethylsulfanyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-23(2)14-18-19(15-24)22(30-13-12-28-17-6-4-3-5-7-17)25-21(20(18)16-29-23)26-8-10-27-11-9-26/h3-7H,8-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHUXZJCQVAXBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC(=C2C#N)SCCOC3=CC=CC=C3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-(5-fluoro-2-methylbenzyl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5607035.png)
![(3aR*,9bR*)-2-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5607042.png)

![2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5607049.png)
![N-(tert-butyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5607054.png)
![(1S,5R)-6-(2-methoxyethyl)-3-(2-methylthieno[2,3-d]pyrimidin-4-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5607058.png)

![(2E)-3-(3-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B5607071.png)
![3-(3-methoxyphenyl)-N-[1-(2-methylpyrazol-3-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5607072.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide](/img/structure/B5607085.png)
![8-methyl-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B5607087.png)
![N-[2-[2-(2-acetamidoethyl)-3-methyldiaziridin-1-yl]ethyl]acetamide](/img/structure/B5607091.png)
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5607099.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5607135.png)
